1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one
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Overview
Description
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a structure that includes two fused benzene rings. This particular compound is notable for its unique structure, which includes a naphthalene ring system with a methyl group and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one typically involves the reaction of 2-naphthol with 1-bromo-2-methylnaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: A precursor in the synthesis of 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one.
2-Naphthol: Another naphthalene derivative with similar structural features.
1-Methylnaphthalene: A compound with a similar naphthalene ring system but lacking the ether linkage.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ether linkage. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
64954-41-2 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-methyl-1-naphthalen-2-yloxynaphthalen-2-one |
InChI |
InChI=1S/C21H16O2/c1-21(19-9-5-4-7-16(19)11-13-20(21)22)23-18-12-10-15-6-2-3-8-17(15)14-18/h2-14H,1H3 |
InChI Key |
GJZRBQYUKYHIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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